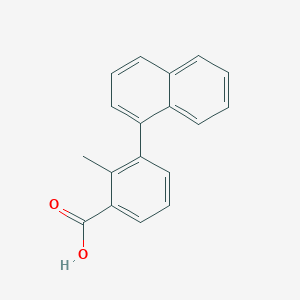
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid (3-HNBA) is a phenolic compound with a wide range of applications. It is found in several natural products and is used in various scientific research fields including pharmacology, biochemistry, and physiology. 3-HNBA has potential as a therapeutic agent, and is currently being studied for its potential in treating various diseases and conditions.
科学的研究の応用
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has several scientific research applications. It can be used to study the effect of phenolic compounds on the body, as well as their potential as therapeutic agents. It can also be used to study the biochemical and physiological effects of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% on the body. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has potential applications in drug development, as it can be used to study the structure-activity relationships of drugs.
作用機序
The mechanism of action of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is not fully understood. However, it is believed that 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2). Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, which may explain its potential therapeutic effects. Finally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
実験室実験の利点と制限
The main advantage of using 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% in lab experiments is its availability. 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is readily available and can be easily synthesized from commercially available chemicals. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is relatively inexpensive, making it an attractive option for lab experiments. However, there are some limitations to using 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% in lab experiments. For example, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is unstable and can degrade over time, especially when exposed to light or heat. Additionally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% is a relatively new compound and its effects on the body are not yet fully understood.
将来の方向性
The potential applications of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% are vast and there are several future directions for research. One potential future direction is to further explore the effects of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% on the body. This could include studying the mechanism of action of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic effects of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95%, such as its potential to treat neurodegenerative diseases. Finally, further research could be done to explore the potential use of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% as an antioxidant and anti-inflammatory agent.
合成法
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized through several methods. One method involves the reaction of naphthalene-1-carboxylic acid and 3-hydroxybenzoic acid in the presence of anhydrous sodium acetate and acetic acid. Another method involves the reaction of naphthalene-1-carboxaldehyde and 3-hydroxybenzoic acid in the presence of a catalyst such as sodium methoxide. Finally, 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized from the reaction of 3-hydroxybenzoic acid and naphthalene-1-carbaldehyde in the presence of a strong base such as potassium hydroxide.
特性
IUPAC Name |
3-hydroxy-4-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-12(17(19)20)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPKOMGZQCEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














